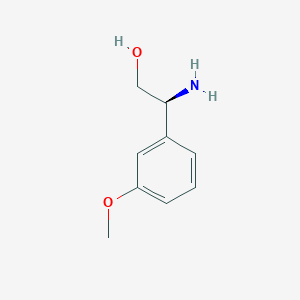![molecular formula C18H12Cl2N4O3S B2522443 5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 496775-54-3](/img/structure/B2522443.png)
5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a chemically synthesized molecule that appears to be related to a class of substituted pyrazole derivatives. These derivatives are known for their potential pharmacological activities, which may include anti-inflammatory properties. The compound is not directly mentioned in the provided papers, but its structure suggests it could be synthesized using similar methods to those described for other pyrazoline and pyrazole derivatives.
Synthesis Analysis
The synthesis of related compounds involves starting with a benzamide derivative, such as N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, and then proceeding through a series of reactions including acylation, substitution, and cyclization to yield various pyrazoline and pyrazole derivatives . The synthesis typically involves the use of reagents such as methylhydrazine, phenylhydrazine, and hydrazine hydrate, and may include further reactions with secondary amines and paraformaldehyde to yield N-substituted derivatives . The specific synthesis route for the compound would likely involve similar steps, tailored to introduce the appropriate nitro and chloro substituents at the correct positions on the benzamide and pyrazole rings.
Molecular Structure Analysis
The molecular structure of pyrazoline and pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The compounds exhibit various degrees of delocalization in the heteroaromatic portion of the fused ring system, which can affect their physical and chemical properties . The presence of substituents such as chloro and nitro groups can influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions of pyrazoline and pyrazole derivatives can include further functionalization of the molecule, such as acetylation, which has been used to yield N-acetyl analogues . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the outcome of reactions such as hydrogen bonding or π-π stacking interactions . The specific chemical reactions of the compound would depend on its precise molecular structure, but it is likely to exhibit reactivity consistent with other substituted pyrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of chloro and nitro groups is likely to increase the compound's electron-withdrawing character, which can affect properties such as solubility, melting point, and stability. The pharmacological screening of similar compounds has indicated that they can exhibit good anti-inflammatory activities with less toxicity, suggesting that the compound may also possess these desirable properties . However, specific data on the physical and chemical properties of this compound would require empirical testing to confirm.
科学的研究の応用
Synthesis and Characterization
- One study detailed the synthesis process of chlorantraniliprole, starting from 3-Methyl-2-nitrobenzoic acid and involving several reactions including esterification, reduction, and chlorination to provide the target product with a confirmed structure via 1HNMR and MS analysis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Another study on heterocyclic compounds preparation reported the synthesis of pyrazolo[3,4‐C] [1,5]benzodiazocin derivatives, showcasing the versatility of nitrobenzamides in generating complex heterocyclic structures (S. Plescia, G. Daidone, & V. Sprio, 1979).
Molecular Structure and Analysis
- Vibrational spectroscopic studies, alongside NMR, HOMO-LUMO, NLO, and NBO analysis, were conducted on a compound structurally similar to the query, revealing insights into its stability, intramolecular charge transfer, and theoretical aspects using DFT calculations (S. Demir, F. Tinmaz, N. Dege, & I. Ilhan, 2016).
Applications in Polymer Chemistry
- Aromatic poly(sulfone sulfide amide imide)s were developed using a monomer containing similar structural units, showcasing the application in creating soluble thermally stable polymers. This illustrates the potential of incorporating nitrobenzamide derivatives into high-performance materials (S. Mehdipour‐Ataei & M. Hatami, 2007).
Pharmacological Activities
- Substituted pyrazole derivatives synthesized from compounds akin to the query demonstrated significant anti-inflammatory activities, highlighting the potential of such compounds in drug development (Mohamed M. Abdulla et al., 2014).
将来の方向性
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds interact with their targets leading to various biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have demonstrated various biological activities . For instance, some indole derivatives have shown potent growth inhibitory effect against Mycobacterium tuberculosis .
特性
IUPAC Name |
5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-10-2-1-3-12(6-10)23-17(14-8-28-9-15(14)22-23)21-18(25)13-7-11(20)4-5-16(13)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMQKHPAAFXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)
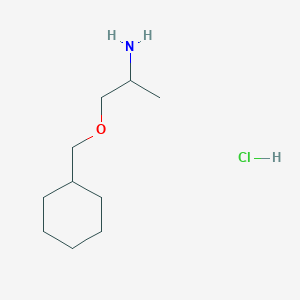

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)
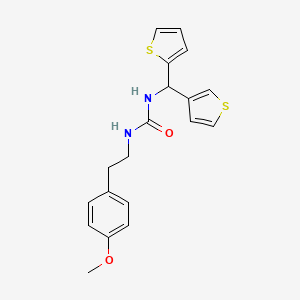
![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)
![5,6-Dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2522374.png)

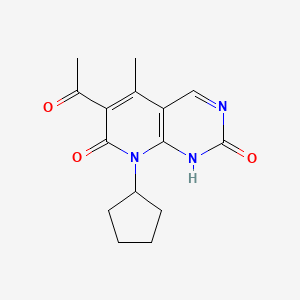
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)
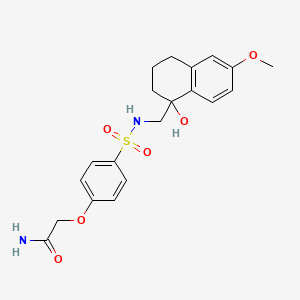
![1-(2-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide](/img/structure/B2522382.png)
